2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride
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Overview
Description
2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a benzodiazole ring fused with a pyridine ring, making it a compound of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride typically involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has potential antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of key cellular processes. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism involving the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: These compounds share the pyridine ring and exhibit similar biological activities.
Thienopyridine derivatives: These compounds have a fused thiophene-pyridine ring system and are known for their antimicrobial properties.
Imidazole derivatives: These compounds contain an imidazole ring and have broad pharmacological activities.
Uniqueness
2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is unique due to its specific combination of a benzodiazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in scientific research.
Properties
CAS No. |
2648962-89-2 |
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Molecular Formula |
C14H17Cl3N4 |
Molecular Weight |
347.7 |
Purity |
0 |
Origin of Product |
United States |
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